![molecular formula C20H17NO5S B2527307 ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 361478-83-3](/img/structure/B2527307.png)
ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
The compound of interest, ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a heterocyclic compound that appears to be related to various synthesized thiophene derivatives. These derivatives are known for their potential applications in pharmaceuticals and materials science due to their unique chemical properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and reactions can give insights into its characteristics.
Synthesis Analysis
The synthesis of related thiophene derivatives often involves reactions with amino groups and carboxylate esters. For instance, the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride leads to ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates . Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate undergoes various heterocyclization reactions to yield a range of derivatives . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized by single-crystal X-ray diffraction, as seen with ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate . These compounds typically crystallize in a monoclinic crystal system and are analyzed using density functional theory (DFT) to optimize the structure and predict various properties. The molecular structure of the compound of interest would likely exhibit similar features and could be analyzed using comparable techniques.
Chemical Reactions Analysis
Thiophene derivatives participate in a variety of chemical reactions. For example, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate can react with carbon disulfide, halo compounds, and hydrazine to afford various heterocyclic compounds . These reactions often involve the formation of new rings and the introduction of functional groups that can significantly alter the physical and chemical properties of the resulting compounds. The compound of interest may also undergo similar reactions, which could be explored to synthesize novel materials or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are determined by their molecular structure. Techniques such as NMR, FTIR, and UV-Visible spectroscopy are used to characterize these properties . For instance, the electronic properties, including the HOMO and LUMO energy levels, are indicative of the charge transfer within the molecule . Additionally, electrochromic properties of related compounds, such as conducting copolymers of thiophene derivatives, have been studied, revealing color changes upon oxidation and reduction . The compound of interest would likely exhibit a unique set of physical and chemical properties that could be explored for various applications.
Mechanism of Action
Target of Action
Chromenopyridine nucleus, a structural motif in this compound, is known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Biochemical Pathways
These could potentially include pathways related to inflammation, microbial infection, HIV replication, and cancer cell proliferation .
Result of Action
Based on the known pharmacological activities of compounds with a similar chromenopyridine nucleus, it can be inferred that the compound may have potential antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c1-2-25-20(24)17-12-7-5-9-16(12)27-19(17)21-18(23)15-10-13(22)11-6-3-4-8-14(11)26-15/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRABCNISJXWGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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